Benzedrone

Übersicht

Beschreibung

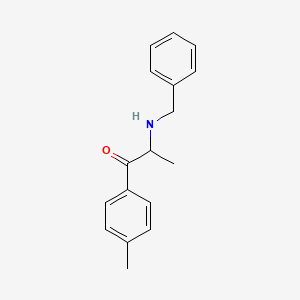

Benzedrone, also known as 4-Methylbenzylcathinone, is a synthetic cathinone that has gained attention as a designer drug. It is structurally related to cathinone, the primary psychoactive alkaloid found in the khat plant. This compound has been found in various “bath salt” mixes sold as recreational drugs since 2010 . Its chemical formula is C17H19NO, and it has a molar mass of 253.345 g·mol−1 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzedrone can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpropiophenone with benzylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzedrone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Benzedrone, also known as 4-methylbuphedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS) . Cathinones are chemically related to cathinone, a naturally occurring psychoactive compound . Synthetic cathinones have gained popularity as recreational drugs, often marketed as "legal highs," though many have not been thoroughly tested, leading to potential health risks .

Neurochemical Profile

This compound was tested alongside other "legal highs" and was found to be a less potent inhibitor of monoamine transporters compared to other substances . Specifically, this compound showed the following Ki values :

- NET (Norepinephrine Transporter): 1222 nM

- DAT (Dopamine Transporter): 1411 nM

- SERT (Serotonin Transporter): >10000 nM

These values indicate that this compound is a weak inhibitor of norepinephrine and dopamine transporters and has virtually no effect on the serotonin transporter .

Analytical Detection

Analytical methods for detecting NPSs, including this compound, are crucial for forensic toxicology and monitoring drug use . Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to identify and quantify synthetic cathinones in various samples . However, the rapid emergence and distribution of NPSs pose challenges in developing real-time analytical procedures and risk assessments .

Sample Preparation Techniques

Sample preparation techniques, such as solid-phase extraction (SPE), are essential for isolating and concentrating target analytes from complex matrices like blood, urine, and plasma . However, SPE using OASIS® cartridges has shown poor performance for this compound, except in urine samples, where a recovery rate of 114% was observed . This suggests that SPE methods may require further optimization for the reliable detection of this compound in different biological samples .

Forensic Cases and Toxicology

Wirkmechanismus

Benzedrone exerts its effects primarily by acting as a stimulant. It is believed to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to heightened alertness, euphoria, and increased energy levels. The exact molecular targets and pathways involved include the inhibition of monoamine transporters, similar to other synthetic cathinones .

Vergleich Mit ähnlichen Verbindungen

Benzedrone is structurally similar to other synthetic cathinones such as:

- Mephedrone (4-Methylmethcathinone)

- Methcathinone

- Methylone

- Butylone

- Pentylone

Uniqueness: this compound is unique due to its specific substitution pattern on the benzylamine moiety, which influences its pharmacological profile and potency. Compared to mephedrone, this compound has a longer duration of action and a slightly different side effect profile .

Biologische Aktivität

Benzedrone, chemically known as 2-benzyl-3,4-methylenedioxy-N-methylcathinone, is a synthetic compound belonging to the class of new psychoactive substances (NPS). Its structural similarities to other cathinones, such as mephedrone and methylone, have prompted research into its biological activity, particularly its effects on neurotransmitter systems and potential toxicity.

This compound acts primarily as a stimulant and is believed to exert its effects by inhibiting the reuptake of monoamines, including dopamine, norepinephrine, and serotonin. Studies have indicated that it has a moderate affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with inhibition constants (Ki) reported as follows:

| Transporter | Ki (nM) |

|---|---|

| DAT | 1411 |

| NET | 1222 |

| SERT | Not significantly active |

These values suggest that while this compound does interact with these transporters, its potency is lower compared to other related compounds like mephedrone and methylone, which exhibit submicromolar activity .

Neurochemical Profiles

Research has shown that this compound's neurochemical profile aligns with that of other stimulants but with notable differences in potency. For instance, in vivo studies demonstrated that this compound did not significantly increase dopamine release in rat brains compared to more potent stimulants . This may correlate with reported user experiences indicating milder effects compared to other cathinones.

Toxicological Studies

The toxicological profile of this compound remains largely under-researched. However, preliminary findings suggest potential risks associated with its use. Reports indicate instances of severe adverse effects in users, including agitation, paranoia, and cardiovascular complications . A case study highlighted a 31-year-old male who experienced acute renal failure after consuming large doses of products containing this compound .

Case Studies

-

Case Study: Acute Toxicity

- A 31-year-old male presented with hallucinations and elevated serum creatine phosphokinase levels after consuming three packets of "bath salts" containing this compound.

- Symptoms included hyperkalemia and dehydration leading to acute renal failure.

- Case Study: Neuropsychiatric Effects

Analytical Detection Methods

The detection of this compound in biological samples has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been employed to identify and quantify this compound in post-mortem blood samples . This method allows for the effective monitoring of NPS-related fatalities and intoxications.

Eigenschaften

IUPAC Name |

2-(benzylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15/h3-11,14,18H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHZRPBDEAQYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017094 | |

| Record name | Benzedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225617-75-3 | |

| Record name | Benzedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225617-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225617753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z5G5VE87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.